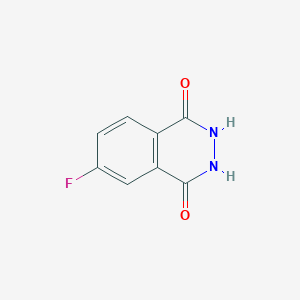![molecular formula C25H25N5O3 B2417296 3-(2-エトキシエチル)-1-メチル-7-フェニル-8-(m-トリル)-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 896291-77-3](/img/structure/B2417296.png)
3-(2-エトキシエチル)-1-メチル-7-フェニル-8-(m-トリル)-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a highly specialized organic compound with a unique structure that integrates multiple functional groups
科学的研究の応用
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has found applications in several scientific domains:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor.
Medicine: : Investigated for its anti-inflammatory and anticancer properties.
Industry: : Employed in the synthesis of advanced materials due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. The synthetic route includes:
Formation of the imidazo[2,1-f]purine core: : This step usually involves cyclization reactions under acidic or basic conditions.
Introduction of the 2-ethoxyethyl group: : Achieved through nucleophilic substitution reactions, often using ethyl bromide in the presence of a base.
Addition of the m-tolyl group: : Carried out via Friedel-Crafts alkylation, using an appropriate catalyst such as aluminum chloride.
Final steps involve: : Methylation and phenylation reactions to fully decorate the core structure with the desired substituents.
Industrial Production Methods
In an industrial setting, the production methods are optimized for scale, efficiency, and cost-effectiveness. This typically involves:
Bulk production of intermediates: : Using continuous flow reactors.
Optimized catalysts: : To reduce reaction times and increase yield.
Strict control over reaction conditions: : Including temperature, pressure, and pH, to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxides.
Reduction: : Reduction reactions can lead to the formation of corresponding reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, modifying the ethoxyethyl, methyl, and phenyl groups.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Including Lewis acids for Friedel-Crafts reactions and bases for nucleophilic substitutions.
Major Products
The major products formed include various derivatives of the parent compound, with modifications primarily on the ethoxyethyl, methyl, and phenyl groups, leading to changes in its chemical and biological properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets. For example:
Enzyme Inhibition: : Binds to the active site of enzymes, blocking their activity.
Pathway Modulation: : Influences cellular pathways, leading to altered cellular responses. The precise mechanism involves forming stable complexes with target proteins, disrupting their normal function.
類似化合物との比較
Compared to other imidazo[2,1-f]purine derivatives:
Unique Structural Features: : The presence of the ethoxyethyl and m-tolyl groups makes it distinctive.
Enhanced Biological Activity: : Shows superior enzyme inhibition compared to similar compounds.
List of Similar Compounds
3-(2-hydroxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
特性
IUPAC Name |
2-(2-ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-4-33-14-13-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-20(18-10-6-5-7-11-18)30(24)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOTYNFXQFVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2417213.png)
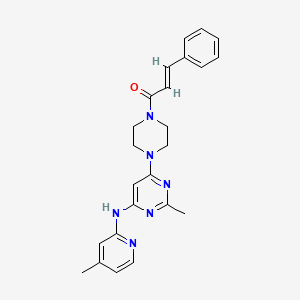
![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)
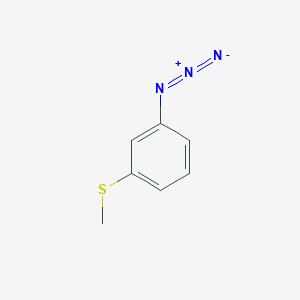
![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)
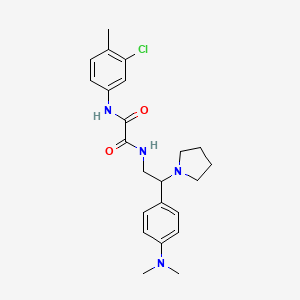
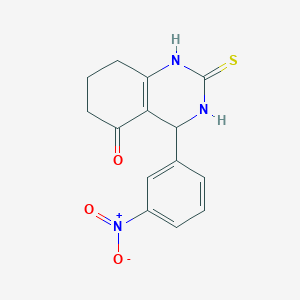
![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)


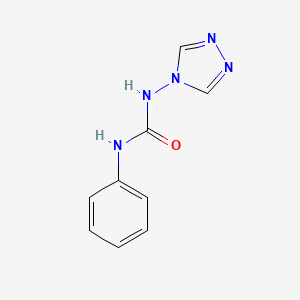
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)
